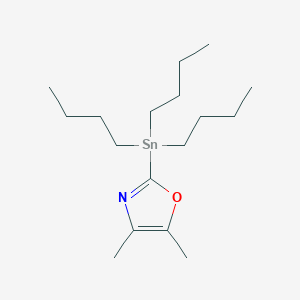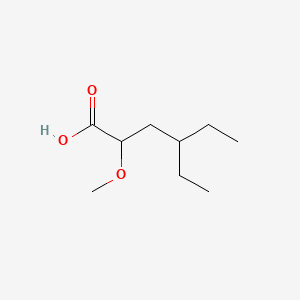
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid is an organic compound with the molecular formula C10H18O4S This compound is characterized by the presence of a butanoic acid backbone with a methyl group at the third position and an oxane-4-sulfinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(oxane-4-sulfinyl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Butanoic Acid Backbone: The butanoic acid backbone can be attached through a series of reactions involving alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo substitution reactions with electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, electrophiles.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(oxane-4-sulfinyl)butanoic acid involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The oxane ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(oxane-4-sulfonyl)butanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Methyl-2-(oxane-4-thio)butanoic acid: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
3-Methyl-2-(oxane-4-sulfinyl)butanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxane ring and the butanoic acid backbone further enhances its versatility in various applications.
Properties
Molecular Formula |
C10H18O4S |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
3-methyl-2-(oxan-4-ylsulfinyl)butanoic acid |
InChI |
InChI=1S/C10H18O4S/c1-7(2)9(10(11)12)15(13)8-3-5-14-6-4-8/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
NASZVTROUNNZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)S(=O)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



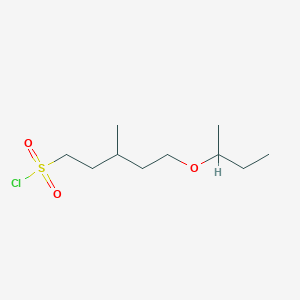
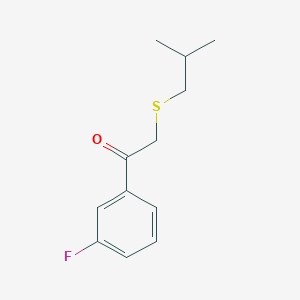
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)


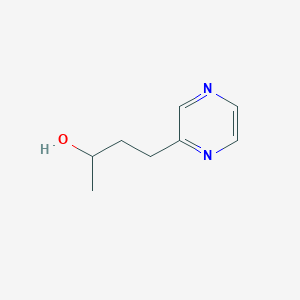

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)
![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
